N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
Overview
Description
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-fluorobenzoyl chloride as the primary starting materials.
Acylation Reaction: 2,3-dichloroaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2,3-dichlorophenyl)-4-fluorobenzamide.
Formation of the Butanamide Backbone: The intermediate N-(2,3-dichlorophenyl)-4-fluorobenzamide is then subjected to a reaction with succinic anhydride in the presence of a catalyst like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the acylation and subsequent reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to inflammation or pain, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2,3-dichlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO2/c17-12-2-1-3-13(16(12)18)20-15(22)9-8-14(21)10-4-6-11(19)7-5-10/h1-7H,8-9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJDMNZYNRNNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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